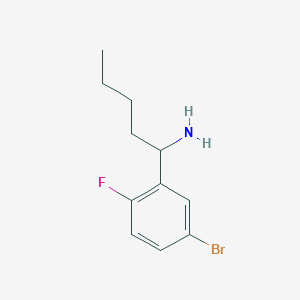

1-(5-Bromo-2-fluorophenyl)pentan-1-amine

Description

BenchChem offers high-quality 1-(5-Bromo-2-fluorophenyl)pentan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromo-2-fluorophenyl)pentan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H15BrFN |

|---|---|

Molecular Weight |

260.15 g/mol |

IUPAC Name |

1-(5-bromo-2-fluorophenyl)pentan-1-amine |

InChI |

InChI=1S/C11H15BrFN/c1-2-3-4-11(14)9-7-8(12)5-6-10(9)13/h5-7,11H,2-4,14H2,1H3 |

InChI Key |

FFSOGBGFBCNUKE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C1=C(C=CC(=C1)Br)F)N |

Origin of Product |

United States |

Foundational & Exploratory

MDM2 inhibitor intermediates containing 5-bromo-2-fluorophenyl group

An In-Depth Technical Guide to the Synthesis and Application of 5-Bromo-2-Fluorophenyl Intermediates for MDM2 Inhibition

Introduction: Targeting a Master Regulator of Tumor Suppression

The tumor suppressor protein p53, often dubbed the "guardian of the genome," is a critical transcription factor that responds to cellular stress by orchestrating cell cycle arrest, DNA repair, and apoptosis.[1][2] Its functional inactivation is a hallmark of over half of all human cancers.[3][4] In many tumors where p53 remains wild-type, its tumor-suppressive functions are effectively nullified by its primary negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[3][5] MDM2 binds directly to the N-terminal transactivation domain of p53, both inhibiting its activity and targeting it for proteasomal degradation.[6][7]

This critical protein-protein interaction (PPI) has emerged as a high-value therapeutic target in oncology.[8] The strategy is conceptually straightforward: develop small-molecule inhibitors that occupy the p53-binding pocket on the MDM2 protein, thereby preventing p53 degradation, restoring its function, and reactivating the cell's natural tumor suppression mechanisms.[9]

Within the landscape of MDM2 inhibitors, specific structural motifs have proven essential for achieving high-affinity binding. One such "privileged scaffold" is the 5-bromo-2-fluorophenyl group . This moiety is frequently incorporated into inhibitor structures to mimic the key interactions of p53's hydrophobic amino acid residues—specifically Phe19, Trp23, and Leu26—which anchor it into a deep hydrophobic cleft on the MDM2 surface.[8][9][10] This guide provides a detailed technical overview of the synthesis, characterization, and strategic importance of key chemical intermediates containing the 5-bromo-2-fluorophenyl group for the development of next-generation MDM2 inhibitors.

The p53-MDM2 Signaling Pathway: A Delicate Balance

Under normal physiological conditions, p53 and MDM2 exist in an elegant autoregulatory feedback loop that maintains low cellular levels of p53.[6] Following cellular stress, such as DNA damage or oncogenic signaling, this balance is disrupted, leading to the stabilization and activation of p53. Activated p53 then transcriptionally upregulates target genes like p21 (cell cycle arrest) and PUMA (apoptosis).[6] Critically, MDM2 itself is a transcriptional target of p53, creating a negative feedback mechanism that eventually attenuates the p53 response.[6] In many cancers, however, MDM2 is overexpressed, causing this loop to be constitutively "on," leading to persistent p53 suppression and tumor survival.[3][5]

The 5-Bromo-2-Fluorophenyl Moiety: A Privileged Scaffold

The design of potent MDM2 inhibitors hinges on effectively mimicking the binding of p53's key residues. The 5-bromo-2-fluorophenyl group is particularly adept at this for several reasons:

-

Hydrophobicity and Size: The bromophenyl ring provides the necessary hydrophobicity and steric bulk to occupy the deep pocket on MDM2 typically filled by p53's Trp23 residue.[10]

-

Halogen Bonding: The bromine atom can participate in favorable halogen bonding interactions with backbone carbonyls or other electron-rich residues within the binding site, enhancing affinity.

-

Electronic Effects: The electron-withdrawing fluorine atom at the ortho position can modulate the electronics of the phenyl ring and influence its orientation and interactions within the pocket. This substitution pattern is crucial for optimizing binding.

-

Synthetic Handle: The bromine atom serves as a versatile synthetic handle, allowing for further structural modifications through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to explore the structure-activity relationship (SAR) and improve pharmacokinetic properties.

Spiro-oxindole based inhibitors, such as the clinical candidate SAR405838 (MI-77301), exemplify the successful application of halogenated phenyl rings to achieve picomolar to low-nanomolar binding affinity for MDM2.[11][12]

Synthetic Strategies for Key Intermediates

The efficient synthesis of high-purity intermediates is paramount. Below are representative, field-proven protocols for producing foundational building blocks containing the 5-bromo-2-fluorophenyl moiety.

General Synthetic Workflow

The assembly of complex MDM2 inhibitors often follows a convergent synthetic strategy where key fragments are prepared separately and then coupled in the later stages. The 5-bromo-2-fluorophenyl group is typically introduced via a pre-functionalized intermediate.

Experimental Protocol 1: Synthesis of 5-Bromo-2-fluorobenzeneboronic acid

This protocol is adapted from established methods for the directed ortho-metalation and borylation of substituted halobenzenes.[13] The causality for this specific pathway is its high regioselectivity and yield, avoiding the use of less selective starting materials like 2,4-dibromofluorobenzene.[13]

Materials and Reagents:

-

1-Bromo-4-fluorobenzene

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Tetrahydrofuran (THF), anhydrous

-

Trimethyl borate

-

Diethyl ether, anhydrous

-

Acetic acid, glacial

-

Water, deionized

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF (600 mL). Cool the flask to -70 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add lithium diisopropylamide (165 mL of a 2.0 M solution, 0.33 mol) to the cold THF. Once the addition is complete, add 1-bromo-4-fluorobenzene (33.0 mL, 0.30 mol) dropwise, ensuring the internal temperature does not rise above -65 °C.

-

Scientific Rationale: LDA is a strong, non-nucleophilic base that selectively deprotonates the position ortho to the fluorine atom due to fluorine's inductive effect and directing ability. The low temperature is critical to prevent side reactions and decomposition of the lithiated intermediate.

-

-

Stirring: Stir the resulting mixture at -70 °C for 90 minutes to ensure complete formation of the (5-bromo-2-fluorophenyl)lithium species.

-

Borylation: In a separate flame-dried flask, prepare a solution of trimethyl borate (41.0 mL, 0.36 mol) in anhydrous diethyl ether (300 mL) and cool it to -70 °C. Transfer the previously prepared lithiated solution to this borate solution via cannula, again maintaining a temperature of -70 °C.

-

Scientific Rationale: The highly reactive organolithium species acts as a nucleophile, attacking the electrophilic boron atom of the trimethyl borate to form a boronate ester intermediate.

-

-

Warming and Quenching: Stir the resulting solution at -70 °C for 15 minutes, then allow it to warm to 15 °C over a period of 90 minutes.

-

Hydrolysis: Quench the reaction by adding a mixture of glacial acetic acid (51.5 mL, 0.9 mol) and water (375 mL). Stir the biphasic mixture vigorously at room temperature for 30 minutes to hydrolyze the boronate ester to the desired boronic acid.

-

Self-Validation: The formation of a white precipitate during this step is a key indicator of successful product formation.

-

-

Work-up and Purification: Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Recrystallization from a suitable solvent system (e.g., water/acetonitrile) affords pure 5-bromo-2-fluorobenzeneboronic acid as a white solid.

Experimental Protocol 2: Synthesis of 1-(4-Bromo-2-fluorophenyl)-3-chloro-3,4-dihydropyridin-2-one Intermediate

This protocol outlines a key step in forming a heterocyclic core, a common feature in many small-molecule inhibitors. The example is based on the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, where N-alkylation is a critical step.[14]

Materials and Reagents:

-

3-Nitro-4-chloropyridine

-

4-Bromo-2-fluoroaniline

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3-nitro-4-chloropyridine (1.0 eq), 4-bromo-2-fluoroaniline (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere.

-

Reaction: Stir the mixture vigorously at room temperature (25 °C) for 10 hours.

-

Scientific Rationale: This is a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nitro group activates the pyridine ring, making the chlorine atom at the 4-position susceptible to displacement by the amine nucleophile (4-bromo-2-fluoroaniline). K₂CO₃ acts as a base to deprotonate the amine and neutralize the HCl byproduct.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (3-nitro-4-chloropyridine) is consumed.

-

Work-up: Upon completion, pour the reaction mixture into ice water. A solid precipitate will form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether to remove non-polar impurities. Dry the solid under vacuum to yield N-(4-bromo-2-fluorophenyl)-3-nitropyridin-4-amine.

-

Self-Validation: The product's identity and purity can be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected MS data would show characteristic isotopic peaks for the bromine atom ([M+H]⁺ and [M+H+2]⁺).[14] This intermediate is then carried forward through subsequent reduction and cyclization steps to form the final heterocyclic core.[14]

-

Data Presentation: Characterization of Key Intermediates

Quantitative data from the synthesis of these intermediates should be meticulously recorded to ensure reproducibility and quality control.

| Intermediate | Synthetic Method | Typical Yield (%) | Purity (by HPLC/NMR) | ¹H NMR (DMSO-d₆, δ ppm) Key Signals | MS (m/z) [M+H]⁺ |

| 5-Bromo-2-fluorobenzeneboronic acid | Ortho-lithiation/Borylation | 75-85 | >98% | 8.21 (s, 2H, -B(OH)₂), 7.85 (dd, 1H), 7.55 (ddd, 1H), 7.20 (dd, 1H) | 218.9, 220.9 (Br isotope pattern) |

| N-(4-bromo-2-fluorophenyl)-3-nitropyridin-4-amine | Nucleophilic Aromatic Substitution | 90-95 | >97% | 9.25 (s, 1H), 8.50 (d, 1H), 7.90 (t, 1H), 7.70 (dd, 1H), 7.05 (d, 1H) | 312.1, 314.1 (Br isotope pattern) |

Conclusion and Future Outlook

The 5-bromo-2-fluorophenyl group is a cornerstone pharmacophore in the rational design of potent and specific MDM2-p53 interaction inhibitors. The synthetic routes to intermediates bearing this moiety are well-established, robust, and amenable to scale-up, making them highly valuable for both academic research and industrial drug development. Mastery of these synthetic protocols provides researchers with the essential tools to build novel chemical entities capable of reactivating the p53 tumor suppressor pathway. Future work will likely focus on leveraging the synthetic versatility of these intermediates to develop dual inhibitors of MDM2/MDMX or to create PROTACs (Proteolysis Targeting Chimeras) for the targeted degradation of MDM2, opening new avenues in cancer therapy.

References

- Kamal, A., et al. (2016). Design and synthesis of new inhibitors of p53–MDM2 interaction with a chalcone scaffold. European Journal of Medicinal Chemistry, 124, 647-656.

-

Pop, M. S., et al. (2014). SAR405838: An Optimized Inhibitor of MDM2-p53 Interaction That Induces Complete and Durable Tumor Regression. Cancer Research, 74(20), 5880-5890. Available at: [Link]

-

Li, L., et al. (2025). Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction. Cells, 14(5), 583. Available at: [Link]

- Zhao, Y., et al. (2015). Synthesis and evaluation of novel orally active p53–MDM2 interaction inhibitors. Bioorganic & Medicinal Chemistry, 23(10), 2476-2489.

- Gonzalez-Gimeno, A., et al. (2022). Discovery of MDM2-p53 and MDM4-p53 protein-protein interactions small molecule dual inhibitors. European Journal of Medicinal Chemistry, 240, 114580.

-

Ding, K., et al. (2006). Structure-Based Design of Potent Non-Peptide MDM2 Inhibitors. Journal of the American Chemical Society, 128(51), 16414-16415. Available at: [Link]

- EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid. Google Patents.

- Unknown Authors. (n.d.). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Semantic Scholar.

- Purohit, M. N., et al. (2024). Synthesis, characterization, and anti-cancer potential of novel p53-mediated Mdm2 and Pirh2 modulators. Frontiers in Chemistry, 12.

-

Lu, J., et al. (2022). Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction. Organic Process Research & Development, 26(7), 2149-2155. Available at: [Link]

-

Vassilev, L. T., et al. (2004). In vivo activation of the p53 pathway by small-molecule antagonists of MDM2. Science, 303(5659), 844-848. Available at: [Link]

- Anderson, S. J. (2025). Computational exploration of natural product–based MDM2 inhibitors for p53 reactivation. AZoNetwork.

-

Wang, S., et al. (2014). SAR405838: An Optimized Inhibitor of MDM2-p53 Interaction That Induces Complete and Durable Tumor Regression. Cancer Research, 74(20), 5880-5890. Available at: [Link]

- Lu, J., et al. (2022). Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction. ACS Publications.

-

Sheng, C. (2022). Targeting p53–MDM2 interaction by small-molecule inhibitors. Medicinal Chemistry Research, 31(1), 1-18. Available at: [Link]

- Girgis, A. S., et al. (2025). Antineoplastic 4-piperidone-1-phosphonothioates with potential multi-targeted inhibitory properties. ResearchGate.

-

Zhao, Y., et al. (2014). Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment. Journal of Medicinal Chemistry, 57(22), 9226-9240. Available at: [Link]

- Al Sorkhy, M., et al. (2016). Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure- based virtual screening. Drug Design, Development and Therapy, 10, 397-413.

- Ding, K., et al. (2005). Structure-Based Design of Potent, Nonpeptide, Small-Molecule Inhibitors of the MDM2-p53 Interaction. Journal of Medicinal Chemistry, 48(12), 4053-4065.

-

Herman, A. G., et al. (2007). Small Molecule Inhibitors of the MDM2-p53 Interaction Discovered by Ensemble-Based Receptor Models. Journal of Medicinal Chemistry, 50(22), 5345-5355. Available at: [Link]

- Unknown Authors. (n.d.). Synthesis and Mechanism of p53-MDM2 Inhibitors with Heterocyclic Structures: A Focused Review. ResearchGate.

- CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine. Google Patents.

- Bekheit, M. S., et al. (2025). Compounds entered in clinical trials as p53–MDM2 inhibitors. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. news-medical.net [news-medical.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Design and synthesis of new inhibitors of p53–MDM2 interaction with a chalcone scaffold - Arabian Journal of Chemistry [arabjchem.org]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ascentagepharma.com [ascentagepharma.com]

- 11. Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SAR405838: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

The Strategic Role of 1-(5-Bromo-2-fluorophenyl)pentan-1-amine in Cancer Research

[1]

Executive Summary

1-(5-Bromo-2-fluorophenyl)pentan-1-amine represents a specialized class of chiral

-

5-Bromo Handle: Enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold into complex heterocycles.[1]

-

2-Fluoro Substituent: Modulates pKa, metabolic stability (blocking P450 oxidation at the ortho-position), and induces conformational constraints via electrostatic interactions.[1]

-

Chiral

-Pentyl Amine: Provides a specific 3D vector for hydrogen bonding within the ATP-binding pocket of kinases or the allosteric sites of GPCRs, while the pentyl chain offers lipophilic contacts to hydrophobic sub-pockets.[1]

This guide details the technical utility, synthetic pathways, and application of this intermediate in oncology research.[1]

Structural Analysis & Mechanistic Utility[1]

Pharmacophore Deconstruction

The molecule's value lies in its ability to serve as a "diversity-oriented synthesis" (DOS) hub.[1]

| Structural Feature | Function in Drug Design | Mechanism of Action |

| Primary Amine (-NH₂) | Hydrogen Bond Donor | Forms critical H-bonds with the hinge region of kinases (e.g., Glu/Asp residues) or serves as a nucleophile for amide coupling.[1] |

| Chiral Center (C1) | Stereoselectivity | The (S)- or (R)-configuration directs the pendant groups into specific sub-pockets, maximizing affinity and selectivity (eutomer vs. distomer).[1] |

| 5-Bromo Group | Synthetic Handle | Allows for the modular attachment of heteroaryl "warheads" or solubilizing groups via C-C or C-N bond formation.[1] |

| 2-Fluoro Group | Bioisostere/Blocker | Increases metabolic half-life by blocking the metabolically labile ortho-position; enhances cell permeability via lipophilicity modulation ( |

| Pentyl Chain | Hydrophobic Tail | Probes the hydrophobic regions (e.g., the "back pocket" of a kinase) to improve potency and residence time.[1] |

Role in Kinase Inhibitor Design

In the context of ALK (Anaplastic Lymphoma Kinase) and TRK (Tropomyosin Receptor Kinase) inhibitors, chiral benzylamines are often employed to position the inhibitor within the solvent-exposed region or the hydrophobic back pocket.[1] The 5-bromo position is typically coupled to a hinge-binding heterocycle (e.g., pyrazole, aminopyridine), while the amine forms a salt bridge or H-bond with the gatekeeper residue or the catalytic lysine.[1]

Synthetic Methodologies

Synthesis of the Chiral Amine

The synthesis of enantiopure 1-(5-Bromo-2-fluorophenyl)pentan-1-amine is typically achieved via asymmetric reductive amination or Ellman's auxiliary chemistry.[1] The Ellman approach is preferred for high enantiomeric excess (

Protocol: Asymmetric Synthesis via Ellman Sulfinamide

Reagents:

-

Starting Material: 1-(5-Bromo-2-fluorophenyl)pentan-1-one (Ketone).[1]

-

Auxiliary: (S)-(-)-2-methyl-2-propanesulfinamide.[1]

-

Catalyst: Titanium(IV) ethoxide (

).[1] -

Reductant: Sodium borohydride (

) or L-Selectride.[1]

Step-by-Step Workflow:

-

Condensation: Charge a reaction vessel with 1-(5-Bromo-2-fluorophenyl)pentan-1-one (1.0 eq), (S)-2-methyl-2-propanesulfinamide (1.2 eq), and

(2.0 eq) in anhydrous THF. Heat to 70°C for 16 hours under -

Reduction: Cool the mixture to -48°C. Slowly add

(5.0 eq) to induce diastereoselective reduction. The bulky sulfinyl group directs the hydride attack, establishing the chiral center.[1] -

Hydrolysis: Quench with brine, filter through Celite, and concentrate. Dissolve the crude sulfinamide in MeOH and add 4M HCl in dioxane. Stir at room temperature for 2 hours to cleave the auxiliary.

-

Purification: Basify with saturated

, extract with EtOAc, and purify via chiral HPLC or recrystallization to obtain the free amine.

Downstream Coupling (The "Warhead" Attachment)

Once the chiral amine is secured, the 5-bromo group is utilized in a Suzuki-Miyaura coupling to attach the pharmacologically active heterocycle.[1]

Protocol: Suzuki Coupling

-

Mix: Combine the amine intermediate (1.0 eq), Boronic acid ester (e.g., Pyrazolyl-boronate, 1.2 eq),

(5 mol%), and -

Reaction: Degas with Argon and heat to 90°C for 4-12 hours.

-

Workup: The resulting biaryl system retains the chiral amine, now linked to the kinase-binding core.[1]

Visualization of Synthetic Logic[1]

The following diagram illustrates the conversion of the ketone precursor to the final bioactive scaffold, highlighting the stereochemical control and modular coupling.

Figure 1: Synthetic workflow for generating the chiral amine scaffold and its subsequent elaboration into a bioactive drug candidate.

Applications in Oncology

Kinase Inhibition (ALK/ROS1/TRK)

In the development of inhibitors for ALK-positive non-small cell lung cancer (NSCLC) , the 1-aryl-alkylamine motif is crucial.[1] The 2-fluoro group on the phenyl ring mimics the electronic properties found in second-generation inhibitors like Lorlatinib , reducing oxidative metabolism.[1] The pentyl chain, while longer than typical ethyl/propyl groups, is employed in Lead Optimization to probe the depth of the hydrophobic back pocket (the "selectivity pocket"), potentially overcoming resistance mutations (e.g., G1202R in ALK).[1]

PROTAC Linker Design

Proteolysis Targeting Chimeras (PROTACs) require a linker to connect the E3 ligase ligand to the target protein ligand.[1] The 5-bromo position of this molecule serves as an ideal attachment point for an alkyl or PEG linker.[1] The chiral amine then binds to the target protein (e.g., a kinase), while the linker extends from the phenyl ring to recruit the E3 ligase (e.g., VHL or Cereblon), triggering ubiquitination and degradation of the oncogenic protein.[1]

Fragment-Based Drug Discovery (FBDD)

As a "Rule of 3" compliant fragment (MW < 300, H-donors

References

-

Ellman, J. A., et al. (2002).[1] "Asymmetric Synthesis of Chiral Amines via tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984–995.[1] Link[1]

-

Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

-

Rotstein, B. H., et al. (2014).[1] "Spiro-Oxindole Synthesis via Palladium-Catalyzed Cross-Coupling." Angewandte Chemie International Edition, 53(4), 1046-1050.[1] (Demonstrates utility of bromo-fluoro-phenyl scaffolds). Link[1]

-

PubChem Compound Summary. (2025). "1-(5-Bromo-2-fluorophenyl)pentan-1-amine."[1][2] National Center for Biotechnology Information.[1] Link[1][3]

Sources

- 1. 1019511-38-6|[(5-Bromo-2-fluorophenyl)methyl](pentyl)amine|BLD Pharm [bldpharm.com]

- 2. 1270545-98-6_1-(5-Bromo-2-fluorophenyl)pentan-1-amineCAS号:1270545-98-6_1-(5-Bromo-2-fluorophenyl)pentan-1-amine【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. N-Butyl 2-bromo-6-fluorobenzylamine | 1355247-58-3 | Benchchem [benchchem.com]

1-(5-Bromo-2-fluorophenyl)pentan-1-amine safety data sheet (SDS)

All waste material containing 1-(5-Bromo-2-fluorophenyl)pentan-1-amine, including empty containers, absorbent materials from spills, and contaminated PPE, must be treated as special or hazardous waste. [1]Arrange for disposal by a licensed disposal company, in consultation with local waste disposal authorities and in accordance with national and regional regulations. [1][3][4]Do not allow the material to enter the sewer system or drains. [1][3]

References

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. guidechem.com [guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. chemscene.com [chemscene.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Application Note: Synthesis of 1-(5-Bromo-2-fluorophenyl)pentan-1-amine

[1]

Abstract & Strategic Overview

The synthesis of primary benzylic amines retaining sensitive aryl halogens (Br, F) requires careful selection of reducing agents to avoid hydrodehalogenation. While catalytic hydrogenation (e.g., Pd/C, H2) is common for simple amines, it poses a severe risk of debromination in this substrate.

This protocol details two non-catalytic hydride reduction pathways:

-

One-Pot Reductive Amination (Recommended): Uses Ammonium Acetate and Sodium Cyanoborohydride.[1]

-

Two-Step Oxime Reduction: Uses Hydroxylamine followed by Zinc/Acetic Acid or Borane.[1]

Retrosynthetic Analysis

The target amine is disconnected at the C-N bond, revealing 1-(5-Bromo-2-fluorophenyl)pentan-1-one as the requisite ketone precursor.[1]

Figure 1: Retrosynthetic disconnection showing the ketone precursor.[1]

Method A: One-Pot Reductive Amination (Primary Protocol)

Rationale: This method is preferred for medicinal chemistry optimization (100 mg – 10 g scale).[1] It utilizes Sodium Cyanoborohydride (NaBH3CN) , which is selective for the protonated imine at pH 6–7 and does not reduce the ketone or the aryl bromide.

Reagents & Materials

| Reagent | Equiv.[2][3][4][5][6][7][8] | Role |

| 1-(5-Bromo-2-fluorophenyl)pentan-1-one | 1.0 | Starting Material |

| Ammonium Acetate (NH₄OAc) | 10.0 - 15.0 | Amine Source (Excess prevents dimerization) |

| Sodium Cyanoborohydride (NaBH₃CN) | 1.5 | Selective Reducing Agent |

| Methanol (anhydrous) | Solvent | Medium (0.2 M concentration) |

| Molecular Sieves (3Å) | N/A | Water Scavenger (Promotes imine formation) |

Step-by-Step Protocol

1. Imine Formation (In Situ)

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1-(5-Bromo-2-fluorophenyl)pentan-1-one (1.0 eq).

-

Dissolve in anhydrous Methanol (concentration ~0.1–0.2 M).[1]

-

Add Ammonium Acetate (15.0 eq) in one portion.

-

Critical Step: Add activated 3Å Molecular Sieves (approx. 20% w/w relative to solvent).[1]

-

Stir the mixture at Room Temperature (25°C) for 1–2 hours.

-

Note: The excess NH₄OAc buffers the solution and drives the equilibrium toward the imine intermediate.

-

2. Reduction

-

Cool the reaction mixture to 0°C (ice bath).

-

Carefully add Sodium Cyanoborohydride (1.5 eq) in small portions.

-

Safety: Perform in a fume hood. NaBH₃CN is highly toxic.

-

-

Remove the ice bath and allow the reaction to warm to Room Temperature . Stir for 12–16 hours.

-

Monitoring: Check reaction progress via LC-MS or TLC (Eluent: 5% MeOH in DCM + 1% NH₄OH).[1] Look for the disappearance of the ketone spot.

3. Workup & Purification

-

Quench: Slowly add concentrated HCl to adjust pH to < 2. Stir for 30 mins to decompose excess borohydride and hydrolyze any borate complexes.

-

Caution: Evolution of HCN gas is possible. Ensure vigorous ventilation.

-

-

Neutralization: Basify the aqueous layer with 6N NaOH to pH > 12.

-

Extraction: Extract the free amine with Dichloromethane (DCM) or Ethyl Acetate (3 x volumes).[1]

-

Drying: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: If necessary, purify via Flash Column Chromatography (Silica Gel).[1]

-

Mobile Phase: DCM:MeOH:NH₄OH (95:5:0.5 to 90:10:1).[1]

-

Method B: Two-Step Oxime Reduction (Alternative)

Rationale: If Method A yields significant secondary amine dimer (a common side reaction with hindered ketones), this two-step route guarantees a primary amine product.[1]

Workflow Diagram

Figure 2: Two-step synthesis via Oxime intermediate to ensure primary amine selectivity.

Protocol

Step 1: Oxime Formation

-

Dissolve Ketone (1.0 eq) in Ethanol.[1]

-

Add Hydroxylamine Hydrochloride (1.5 eq) and Sodium Acetate (2.0 eq).

-

Reflux for 2–4 hours.

-

Concentrate, partition between water/EtOAc, and isolate the Oxime (usually a solid or viscous oil).

Step 2: Reduction (Zn/AcOH)

-

Why this method? Zinc in Acetic Acid reduces the N-O bond and the C=N bond without touching the aryl bromide (unlike LiAlH₄ or H₂/Pd).

-

Dissolve the Oxime (1.0 eq) in Glacial Acetic Acid.

-

Add Zinc Dust (10.0 eq) portion-wise at room temperature.

-

Exotherm: Reaction may warm up; control temp < 60°C.

-

-

Stir vigorously for 4–6 hours.

-

Filter off zinc residues through Celite.

-

Basify filtrate (pH > 10) with NaOH and extract with EtOAc.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your product against these expected spectral characteristics.

| Feature | Method | Expected Signal / Observation | Interpretation |

| Primary Amine | ¹H NMR (CDCl₃) | δ ~1.5–2.0 ppm (broad s, 2H) | -NH₂ protons (exchangeable with D₂O).[1] |

| Benzylic Proton | ¹H NMR | δ ~4.0–4.2 ppm (t or dd, 1H) | CH -NH₂.[1] Shift confirms reduction of C=O. |

| Aryl Region | ¹H NMR | 3 distinct signals (dd, m) | Pattern for 1,2,4-trisubstituted benzene.[1] |

| Fluorine Coupling | ¹⁹F NMR | δ ~ -110 to -120 ppm | Confirm retention of Ar-F . |

| Mass Spec | LC-MS (ESI+) | [M+H]⁺ ≈ 260.0/262.0 | 1:1 ratio indicates Bromine retention.[1] |

Common Pitfalls & Troubleshooting:

-

Problem: LCMS shows M+H = 182 (Loss of Br).

-

Cause: Hydrodehalogenation.

-

Solution: Ensure no Pd contaminants are present; switch from NaBH₄ to NaBH₃CN; avoid heating > 60°C during reduction.

-

-

Problem: LCMS shows dimer ([2M-NH3]+).

-

Cause: Insufficient Ammonium Acetate in Method A.

-

Solution: Increase NH₄OAc to 20 eq or switch to Method B (Oxime).[1]

-

References

-

Reductive Amination Scope: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1]

- Oxime Reduction: Keck, G. E., et al. "Reduction of Oximes to Primary Amines with Zinc and Acetic Acid.

-

Leuckart Reaction Context: Weiberth, F. J., & Hall, S. S.[1] "Tandem alkylation-reduction of nitriles. Synthesis of branched primary amines." Journal of Organic Chemistry, 1986.

- Borohydride Selectivity: Hutchins, R. O., et al. "Cyanoborohydride. Utility and Selectivity.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. scispace.com [scispace.com]

- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 7. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Reductive amination protocols for 1-(5-Bromo-2-fluorophenyl)pentan-1-one

Technical Application Note: Optimized Reductive Amination Strategies for 1-(5-Bromo-2-fluorophenyl)pentan-1-one

Part 1: Executive Summary & Strategic Rationale

The conversion of 1-(5-Bromo-2-fluorophenyl)pentan-1-one (CAS: 1280786-93-7) to its corresponding amine derivatives is a critical transformation in the synthesis of kinase inhibitors and CNS-active agents.[1] This aryl ketone presents specific challenges:

-

Steric & Electronic Deactivation: The ortho-fluorine atom creates steric bulk and inductively withdraws electrons, potentially destabilizing the intermediate iminium ion compared to simple acetophenones.

-

Chemoselectivity Risks: The 5-bromo moiety is a valuable handle for downstream cross-coupling (e.g., Suzuki-Miyaura) but is susceptible to hydrodehalogenation under heterogeneous catalytic hydrogenation conditions (e.g., H₂/Pd-C).[1]

Recommendation: To ensure high fidelity and yield, hydride-based reductive aminations are superior to catalytic hydrogenation for this substrate.[1] This guide details two validated protocols:

-

Method A (Standard): Sodium Triacetoxyborohydride (STAB) – Ideal for secondary amines and unhindered primary amines.

-

Method B (Forced Conditions): Titanium(IV) Isopropoxide mediated reduction – Required for the synthesis of primary amines (using ammonia equivalents) or sterically encumbered partners.[1]

Part 2: Technical Background & Reaction Logic

Substrate Analysis

-

Core Structure: 1-(5-Bromo-2-fluorophenyl)pentan-1-one.[1][2]

-

Key Reactivity: The carbonyl carbon is the electrophile. The pentyl chain adds lipophilicity, necessitating non-polar or semi-polar solvents (DCE, THF).

-

Critical Path: Ketone

Hemiaminal

Decision Matrix: Selecting the Right Protocol

Figure 1: Decision tree for selecting the optimal reductive amination protocol based on target amine class.

Part 3: Detailed Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB) Protocol

Best for: Synthesis of secondary amines using alkyl amines (e.g., methylamine, ethylamine).[1]

Mechanism: STAB is a mild hydride donor that selectively reduces the protonated iminium ion faster than the ketone itself. Acetic acid (AcOH) is used as a catalyst to facilitate imine formation and protonation.

Reagents:

-

Ketone: 1-(5-Bromo-2-fluorophenyl)pentan-1-one (1.0 equiv)[1]

-

Amine: 1.2 – 1.5 equiv (as free base or HCl salt)[1]

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

-

Additive: Glacial Acetic Acid (1.0 – 2.0 equiv)[1]

Step-by-Step Procedure:

-

Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve 1-(5-Bromo-2-fluorophenyl)pentan-1-one (1.0 mmol, ~259 mg) in DCE (5.0 mL).

-

Amine Addition: Add the amine (1.2 mmol).

-

Note: If using an amine hydrochloride salt, add triethylamine (Et3N, 1.2 mmol) to liberate the free base before adding the acid catalyst.

-

-

Activation: Add Glacial Acetic Acid (1.0 mmol, 60 µL). Stir at Room Temperature (RT) for 30 minutes to establish the ketone-imine equilibrium.

-

Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 mmol, ~318 mg) portion-wise over 5 minutes.

-

Caution: Mild gas evolution (H₂) may occur.

-

-

Reaction: Remove the ice bath and stir at RT under nitrogen for 12–24 hours. Monitor by LCMS for the disappearance of the ketone (M+H = 259/261) and appearance of the amine product.

-

Quench: Quench carefully with saturated aqueous NaHCO₃ (10 mL). Stir for 15 minutes until gas evolution ceases.

-

Workup: Extract with Dichloromethane (DCM) (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Method B: Titanium(IV) Isopropoxide Mediated Protocol

Best for: Synthesis of primary amines (using NH4OAc) or difficult secondary amines.[1]

Mechanism: Ti(OiPr)₄ acts as a strong Lewis acid to activate the carbonyl and, crucially, as a water scavenger. This drives the unfavorable equilibrium toward the imine/enamine, which is then reduced in situ.

Reagents:

-

Ketone: 1-(5-Bromo-2-fluorophenyl)pentan-1-one (1.0 equiv)[1]

-

Amine Source: Ammonium Acetate (for primary) or Alkyl Amine (2.0 – 5.0 equiv)[1]

-

Lewis Acid: Titanium(IV) Isopropoxide (1.25 – 2.0 equiv)[1]

-

Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)[1]

-

Solvent: Absolute Ethanol (EtOH) or THF.

Step-by-Step Procedure:

-

Complexation: In a dried flask under Argon, combine the ketone (1.0 mmol) and Amine/Ammonium Acetate (5.0 mmol) in absolute EtOH (5 mL).

-

Lewis Acid Addition: Add Ti(OiPr)₄ (2.0 mmol, ~0.6 mL) dropwise. The solution may turn slightly yellow/orange.

-

Imine Formation: Stir the sealed vessel at RT for 6–12 hours.

-

Checkpoint: Unlike Method A, you strictly wait for imine formation here.

-

-

Reduction: Add NaBH₄ (1.5 mmol, ~57 mg) carefully.

-

Note: The reaction is exothermic. Ensure adequate venting.

-

-

Workup (Crucial Step): After reaction completion (check LCMS), quench by adding 2 mL of 2M aqueous Ammonia (NH₄OH) .

-

Why? This precipitates the Titanium salts as a white solid (TiO₂), preventing the formation of intractable emulsions during extraction.

-

-

Filtration: Filter the resulting slurry through a Celite pad. Wash the pad with DCM.

-

Extraction: Wash the filtrate with brine, dry, and concentrate.

Part 4: Analytical & Quality Control

Data Summary Table: Reagent Comparison

| Feature | NaBH(OAc)₃ (STAB) | Ti(OiPr)₄ + NaBH₄ | NaBH₃CN |

| Selectivity | High (Reduces Imine > Ketone) | High (Pre-forms Imine) | Moderate (pH dependent) |

| Bromine Stability | Excellent (No dehalogenation) | Excellent | Good |

| Water Tolerance | Low (Hydrolyzes slowly) | Zero (Ti reacts with water) | High |

| Toxicity | Low (Boric acid byproduct) | Low (TiO₂ byproduct) | High (Cyanide risk) |

| Primary Rec. | Standard Alkylations | Difficult/Primary Amines | Legacy Method |

Expected Analytical Profile (LCMS/NMR):

-

1H NMR (CDCl3): Look for the disappearance of the triplet at ~2.9 ppm (alpha-protons of the ketone) and the appearance of a multiplet at ~3.8-4.2 ppm (methine proton alpha to the new amine).[1]

-

Isotope Pattern: The product must retain the 1:1 doublet pattern characteristic of the 79Br/81Br isotope signature in Mass Spectrometry. Loss of this pattern indicates dehalogenation.

Part 5: Troubleshooting Guide

-

Issue: Incomplete Conversion.

-

Cause: Steric hindrance from the ortho-fluorine is blocking nucleophilic attack.[1]

-

Solution: Switch to Method B (Titanium) and heat the imine formation step to 50°C before adding borohydride.

-

-

Issue: Dehalogenation (Loss of Br). [1]

-

Cause: If using catalytic hydrogenation (Pd/C), this is common.

-

Solution: Strictly use hydride reagents (STAB/NaBH4). If hydrogenation is mandatory, use Pt/C (sulfided) or add thiophene to poison the catalyst against C-Br insertion.[1]

-

-

Issue: Tertiary Amine Impurity.

-

Cause: Over-alkylation (Primary amine product reacting with a second ketone molecule).

-

Solution: Use a large excess of the amine source (5-10 equiv) in Method B to statistically favor mono-alkylation.[1]

-

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3][4] The Journal of Organic Chemistry, vol. 61, no.[3][5] 11, 1996, pp. 3849–3862.[3]

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[6] The Journal of Organic Chemistry, vol. 55, no.[6] 8, 1990, pp. 2552–2554.[6]

-

Organic Chemistry Portal. "Reductive Amination: Synthesis of Amines." Organic Chemistry Portal, Accessed Oct 2023.

-

Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[1][7] Journal of the Chemical Society, Perkin Transactions 1, 1995.

Sources

- 1. researchgate.net [researchgate.net]

- 2. guidechem.com [guidechem.com]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Preparation of Chiral MDM2 Antagonists Using Benzylic Amines: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in Targeting the MDM2-p53 Axis

The interaction between the p53 tumor suppressor and its primary negative regulator, the E3 ubiquitin ligase MDM2, is a cornerstone of cellular homeostasis. In many cancers with wild-type p53, this crucial pathway is dysregulated through the overexpression of MDM2, which leads to the ubiquitination and subsequent degradation of p53.[1] This effectively silences p53's ability to induce cell-cycle arrest or apoptosis in response to oncogenic stress. A key therapeutic strategy, therefore, is to disrupt the MDM2-p53 protein-protein interaction (PPI) with small molecule inhibitors, thereby stabilizing and reactivating p53.[2]

The MDM2 protein possesses a deep hydrophobic cleft into which an α-helical domain of p53 binds. Small molecule antagonists are designed to mimic the key hydrophobic residues of p53—Phe19, Trp23, and Leu26—that anchor this interaction. Crucially, the intricate three-dimensional nature of this binding pocket dictates that the stereochemistry of an inhibitor is paramount to its efficacy. It is common for one enantiomer of a chiral antagonist to be orders of magnitude more potent than its mirror image. For example, the (-) enantiomer of the well-known MDM2 inhibitor Nutlin-3 is over 100 times more active than its (+) counterpart.[3] Consequently, the development of robust, stereoselective synthetic methods is not merely an academic exercise but a critical necessity for producing clinically viable drug candidates.

This guide provides an in-depth exploration of modern synthetic strategies for preparing chiral MDM2 antagonists, with a specific focus on the versatile role of benzylic amines as key building blocks and drivers of stereochemical control. We will delve into the causality behind various experimental designs and provide detailed, actionable protocols for three distinct and powerful asymmetric methodologies.

The MDM2-p53 Signaling Pathway: A Target for Chiral Intervention

The relationship between p53 and MDM2 forms a tightly regulated autoregulatory feedback loop. Understanding this pathway is essential to appreciate the mechanism of action of the antagonists we aim to synthesize.

As illustrated in Figure 1, oncogenic stress stabilizes p53, allowing it to act as a transcription factor for genes involved in cell cycle arrest and apoptosis. One of the genes it activates is MDM2. The resulting MDM2 protein then binds to p53, inhibiting its activity and targeting it for proteasomal degradation, thus closing the feedback loop. Chiral antagonists intervene by occupying the p53-binding pocket on MDM2, preventing this interaction and leading to the accumulation and activation of p53 in cancer cells.

Part 1: Enantioselective Synthesis of cis-Imidazoline Antagonists via Aza-Henry Reaction

The Nutlins are a well-established class of cis-imidazoline-based MDM2 inhibitors. Their synthesis presents a significant stereochemical challenge: the creation of two contiguous chiral centers on the imidazoline ring with a defined cis relationship. A powerful organocatalytic approach leverages an asymmetric aza-Henry (nitro-Mannich) reaction to establish this stereochemistry early in the synthesis.[4][5]

Rationale and Mechanistic Insight

The core strategy involves the enantioselective addition of an aryl nitromethane to an aryl aldimine. This reaction, catalyzed by a chiral bis(amidine) complex, forms a β-nitro amine intermediate with high diastereoselectivity and enantioselectivity. The benzylic amine character is established at this stage. The nitro group serves as a masked amine, which can be reduced in a subsequent step to furnish a crucial cis-1,2-diamine precursor. This diamine is then cyclized to form the final imidazoline ring.

The choice of a chiral bis(amidine) catalyst is critical. It functions as a chiral Brønsted base, activating the nitromethane pronucleophile and coordinating the imine electrophile within a defined chiral environment. This geometric constraint dictates the facial selectivity of the nucleophilic attack, leading to the preferential formation of one enantiomer of the β-nitro amine adduct.[1]

Protocol 1: Decagram-Scale Synthesis of a (-)-Nutlin-3 Precursor

This protocol is adapted from the decagram-scale synthesis reported by Johnston and colleagues, highlighting the robustness of the aza-Henry approach.[3][5]

Step 1.1: Asymmetric aza-Henry Reaction

-

Setup: To a flame-dried, 1 L three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermocouple, add the chiral bis(amidine) organocatalyst (0.5 mol%).

-

Reagents: Add toluene (0.1 M) followed by the aryl nitromethane (1.1 equiv). Cool the mixture to -20 °C.

-

Addition: Slowly add a solution of the aryl aldimine (1.0 equiv) in toluene via syringe pump over 4 hours, maintaining the internal temperature at -20 °C.

-

Reaction: Stir the reaction mixture at -20 °C for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude β-nitro amine product is purified by flash column chromatography on silica gel.

Step 1.2: Nitro Group Reduction to cis-Diamine

-

Setup: Dissolve the purified β-nitro amine (1.0 equiv) in a mixture of methanol and dichloromethane.

-

Catalyst: Add Raney nickel (slurry in water, ~0.05 equiv) to the solution.

-

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (8 bar) and stir vigorously at room temperature for 24 hours.

-

Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude cis-1,2-diamine, which is often used in the next step without further purification.

Step 1.3: Imidazoline Ring Formation

-

Setup: The crude diamine is subjected to a dehydrative cyclization. A variety of methods can be employed, including the use of a dehydrating agent like the Hendrickson reagent (triphenylphosphine oxide and triflic anhydride) or boric acid-catalyzed condensation with an appropriate carbonyl precursor.[5]

-

Purification: The final chiral imidazoline product is purified by column chromatography or recrystallization to yield the enantiomerically pure MDM2 antagonist.

| Parameter | aza-Henry Reaction | Nitro Reduction |

| Typical Scale | 10-25 g | 10-20 g |

| Key Reagents | Chiral Bis(amidine) catalyst, Aryl nitromethane, Aryl aldimine | Raney Nickel, H₂ gas |

| Stereocontrol | >95% ee, >10:1 dr | Stereoretentive |

| Typical Yield | 80-90% | 90-95% |

Part 2: Diastereoselective Synthesis of Spirooxindole Antagonists via [3+2] Cycloaddition

Spirooxindoles represent another privileged scaffold for MDM2 inhibition. Their rigid, three-dimensional structure allows for precise orientation of substituents into the key hydrophobic pockets of MDM2. A highly efficient method for constructing the chiral spiro[oxindole-pyrrolidine] core involves a three-component [3+2] dipolar cycloaddition reaction, where a cyclic benzylic amine acts as a key precursor to the dipole.[6]

Rationale and Mechanistic Insight

This strategy utilizes a cyclic benzylic amine, such as 1,2,3,4-tetrahydroisoquinoline (THIQ), an aldehyde, and an olefinic oxindole. In the presence of a Brønsted acid catalyst, the THIQ and aldehyde condense to form an iminium ion. This ion is in equilibrium with a non-stabilized azomethine ylide. This transient dipole then undergoes a [3+2] cycloaddition with the olefinic oxindole (the dipolarophile) to construct the pyrrolidine ring diastereoselectively. The inherent chirality of the starting materials or the use of a chiral catalyst can guide the stereochemical outcome. In the case of using an achiral amine like THIQ, the relative stereochemistry of the newly formed ring is controlled by the facial selectivity of the cycloaddition.

Protocol 2: Three-Component Synthesis of a Tetrahydroisoquinoline-Fused Spirooxindole

This protocol is based on the one-pot synthesis of spirooxindole-pyrrolidines.[6][7]

-

Setup: In a microwave vial, combine the olefinic oxindole (1.0 equiv), the desired aldehyde (1.1 equiv), and the cyclic benzylic amine (e.g., THIQ, 1.3 equiv).

-

Catalyst and Solvent: Add ethanol as the solvent, followed by benzoic acid (0.5 equiv).

-

Reaction: Seal the vial and heat the mixture in a microwave reactor to 125 °C for 30 minutes.

-

Monitoring: After cooling, check the reaction completion by TLC. The reaction typically shows the formation of a major diastereomer.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Purify the residue by flash column chromatography on silica gel. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product.

| Parameter | Three-Component [3+2] Cycloaddition |

| Key Reagents | Cyclic benzylic amine (THIQ), Aldehyde, Olefinic oxindole, Benzoic acid |

| Technology | Microwave-assisted organic synthesis |

| Stereocontrol | Diastereoselective (typically 6:1 dr or higher) |

| Advantages | High atom economy, operational simplicity, rapid synthesis |

Part 3: Diversity-Oriented Synthesis Using the Ugi Multicomponent Reaction

For the rapid exploration of chemical space and the generation of compound libraries, few methods rival the efficiency of multicomponent reactions (MCRs). The Ugi four-component reaction (Ugi-4CR) is particularly powerful, combining an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide in a single step to produce α-acylamino carboxamide products. By employing a chiral benzylic amine, diastereoselectivity can be induced in the final product.

Rationale and Mechanistic Insight

The Ugi reaction proceeds through the formation of an iminium ion from the amine and aldehyde. The isocyanide then adds to this iminium ion to form a nitrilium ion intermediate. This intermediate is trapped by the carboxylate anion, which then undergoes an intramolecular Mumm rearrangement to yield the final stable product.

When a chiral primary benzylic amine is used, it forms a chiral iminium ion. The subsequent nucleophilic attack by the isocyanide can proceed with facial selectivity, leading to the formation of a diastereomeric mixture of products where one isomer may be favored. The degree of diastereoselectivity is influenced by the steric and electronic properties of all four components. This approach allows for the creation of diverse, peptide-like scaffolds that can be optimized to mimic the key p53 residues.[8][9]

Protocol 3: Diastereoselective Ugi Reaction with a Chiral Benzylic Amine

-

Setup: To a round-bottom flask, add the carboxylic acid (1.0 equiv) and the aldehyde (1.0 equiv) in methanol (0.5 M).

-

Amine Addition: Add the chiral benzylic amine (e.g., (R)-α-methylbenzylamine, 1.0 equiv) to the solution and stir for 10 minutes at room temperature to facilitate imine formation.

-

Isocyanide Addition: Add the isocyanide (e.g., tert-butyl isocyanide, 1.0 equiv) to the mixture.

-

Reaction: Stir the reaction at room temperature for 24-48 hours. Monitor the consumption of starting materials by TLC.

-

Workup: Upon completion, remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. The crude product is then purified by flash column chromatography to separate the diastereomers and isolate the desired product. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.

Conclusion and Future Outlook

The use of benzylic amines provides a powerful and flexible platform for the stereoselective synthesis of potent MDM2 antagonists. As demonstrated, these versatile building blocks can be integrated into diverse synthetic strategies, including organocatalytic asymmetric reactions, multicomponent cycloadditions, and diversity-oriented Ugi reactions. Each approach offers distinct advantages in terms of efficiency, stereocontrol, and scaffold complexity.

The causality behind the success of these methods lies in the fundamental principles of asymmetric synthesis: the creation of a defined chiral environment during the key bond-forming event. Whether this environment is generated by a chiral catalyst interacting with prochiral substrates or by the inherent chirality of the benzylic amine itself, the result is the controlled formation of the desired stereoisomer. As the demand for highly specific and potent PPI inhibitors continues to grow, the development of even more sophisticated and efficient stereoselective methods will remain a key focus in medicinal chemistry and drug development.

References

-

Davis, T. A., & Johnston, J. N. (2011). Catalytic, Enantioselective Synthesis of Stilbene cis-Diamines: A Concise Preparation of (–)-Nutlin-3, a Potent p53/MDM2 Inhibitor. Chemical Science, 2(6), 1076-1079. [Link]

-

Davis, T. A., Vilgelm, A. E., Richmond, A., & Johnston, J. N. (2013). Preparation of (−)-Nutlin-3 using enantioselective organocatalysis at decagram scale. The Journal of Organic Chemistry, 78(21), 10605–10616. [Link]

-

Vassilev, L. T., Vu, B. T., Graves, B., Carvajal, D., Podlaski, F., Filipovic, Z., ... & Bove, S. (2004). In vivo activation of the p53 pathway by small-molecule antagonists of MDM2. Science, 303(5659), 844-848. [Link]

-

Wang, Z., Jonca, M., Lambros, T., Ferguson, S., & Goodnow, R. (2007). Exploration of liquid and supercritical fluid chromatographic chiral separation and purification of Nutlin-3--a small molecule antagonist of MDM2. Journal of pharmaceutical and biomedical analysis, 45(5), 720–729. [Link]

-

Wang, M., He, L., & Li, G. (2021). Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines. ACS Omega, 6(3), 2246–2255. [Link]

-

Shangary, S., & Wang, S. (2009). Small-molecule inhibitors of the MDM2-p53 protein-protein interaction to reactivate p53 function: a novel approach for cancer therapy. Annual review of pharmacology and toxicology, 49, 223–241. [Link]

-

Zhang, Y., Zhou, Y., & Zhu, J. (2022). Enantioselective Ugi and Ugi-azide reactions catalyzed by anionic stereogenic-at-cobalt(III) complexes. Nature Communications, 13(1), 6902. [Link]

-

Li, Y., Wang, W., & Li, G. (2024). Diastereoselective Three-Component 1,3-Dipolar Cycloaddition to Access Functionalized β-Tetrahydrocarboline- and Tetrahydroisoquinoline-Fused Spirooxindoles. Molecules (Basel, Switzerland), 29(8), 1790. [Link]

-

Ding, K., Lu, Y., Nikolovska-Coleska, Z., et al. (2005). Structure-Based Design of Potent Non-Peptide MDM2 Inhibitors. Journal of the American Chemical Society, 127(29), 10130–10131. [Link]

-

Popowicz, G. M., Czarna, A., & Holak, T. A. (2011). Structure of the human Mdm2 protein bound to the p53 tumor suppressor transactivation domain. Cell Cycle, 10(10), 1586-1587. [Link]

-

Burgess, A., Chia, K. M., Haupt, S., Thomas, D., Haupt, Y., & Lim, E. (2016). Clinical Overview of MDM2/X-Targeted Therapies. Frontiers in oncology, 6, 7. [Link]

-

Carroll, J. J., Gstaiger, M., & Krek, W. (2007). The p53-MDM2 network: a paradigm for protein-protein interaction inhibitors. Current opinion in chemical biology, 11(6), 643–649. [Link]

-

Klein, C., & Vassilev, L. T. (2004). Targeting the p53-MDM2 interaction to treat cancer. British journal of cancer, 91(8), 1415–1419. [Link]

-

Lavecchia, A., Di Giovanni, C., & Novellino, E. (2010). Recent advances in the development of 8-substituted purines as protein kinase inhibitors. Current medicinal chemistry, 17(26), 2905–2928. [Link]

-

Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of imidazoline derivatives as p53-MDM2 binding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation of (-)-Nutlin-3 using enantioselective organocatalysis at decagram scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Catalytic, Enantioselective Synthesis of Stilbene cis-Diamines: A Concise Preparation of (–)-Nutlin-3, a Potent p53/MDM2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Preparation of (−)-Nutlin-3 Using Enantioselective Organocatalysis at Decagram Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Enantioselective Ugi and Ugi-azide reactions catalyzed by anionic stereogenic-at-cobalt(III) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of MDM2 degraders based on ligands derived from Ugi reactions: Lessons and discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Handling Air-Sensitive Benzylic Amines in the Laboratory

Abstract

Benzylic amines are a pivotal class of compounds in pharmaceutical and materials science research. However, their inherent sensitivity to atmospheric oxygen presents significant challenges in their handling, purification, and storage. This guide provides a comprehensive overview of the principles and detailed protocols for the manipulation of air-sensitive benzylic amines in a laboratory setting. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance grounded in established scientific principles to ensure experimental success and maintain compound integrity.

The Chemical Basis of Air-Sensitivity in Benzylic Amines

Benzylic amines are susceptible to oxidation, a process that can be initiated by atmospheric oxygen and accelerated by light.[1] The benzylic C-H bond is particularly prone to abstraction, leading to the formation of a resonance-stabilized benzylic radical. This reactivity is the root cause of their air-sensitivity.[2] The subsequent reaction with oxygen can lead to a cascade of products, including imines, aldehydes (such as benzaldehyde), and benzoic acid, as well as polymeric materials.[3] The formation of these impurities not only reduces the yield of the desired product but can also complicate reaction workups and product purification. Discoloration, often observed as a yellowing or browning of the amine, is a common visual indicator of oxidation.[1]

The general mechanism for the aerobic oxidation of a primary benzylic amine can be summarized as follows:

-

Initiation: Abstraction of a hydrogen atom from the benzylic position to form a benzylic radical.

-

Propagation: The benzylic radical reacts with molecular oxygen to form a peroxyl radical. This radical can then abstract a hydrogen atom from another benzylic amine molecule, propagating the radical chain reaction.

-

Termination: The reaction is terminated by the combination of radicals.

The oxidation of secondary benzylic amines can lead to the formation of nitrones, which are valuable synthetic intermediates but undesirable byproducts if the parent amine is the target molecule.[4]

Essential Inert Atmosphere Techniques

To prevent oxidative degradation, benzylic amines must be handled under an inert atmosphere, which excludes oxygen and moisture. The two primary methods for achieving this are the use of a Schlenk line or a glovebox.[5][6]

The Schlenk Line: A Versatile Tool for Inert Atmosphere Chemistry

A Schlenk line, or vacuum-gas manifold, is a piece of laboratory equipment that allows for the manipulation of air-sensitive substances. It consists of a dual manifold with several ports: one connected to a source of purified inert gas (typically argon or nitrogen) and the other to a vacuum pump.[7]

Key Operations on a Schlenk Line:

-

Evacuation and Refill (Cycling): This is the fundamental technique for removing air from glassware. The vessel is evacuated to remove the atmosphere and then backfilled with inert gas. This cycle is typically repeated three times to ensure a thoroughly inert environment.[8][9]

-

Counterflow Additions: Air-stable reagents can be added to a reaction flask against a positive flow of inert gas.[7]

-

Syringe and Cannula Transfers: Liquids and solutions are transferred between sealed vessels using syringes or a double-tipped needle known as a cannula.[10][11]

Protocol 1: Preparing a Reaction Flask on a Schlenk Line

-

Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (typically at >120 °C overnight) to remove adsorbed moisture.[11][12]

-

Assembly: Assemble the hot glassware and cap the reaction flask with a rubber septum.

-

Connection to Schlenk Line: Connect the flask to the Schlenk line via a needle attached to a gas-tight tube.

-

Purging: Insert a second "bleed" needle into the septum to act as an outlet. Flush the flask with a steady stream of inert gas for several minutes.

-

Evacuation and Refill: Remove the bleed needle and carefully switch the stopcock on the Schlenk line to the vacuum manifold to evacuate the flask. Once a good vacuum is achieved, switch back to the inert gas manifold to refill the flask. Repeat this cycle three times.[9] The flask is now ready for use.

The Glovebox: A Controlled Inert Environment

A glovebox is a sealed container that is filled with a high-purity inert gas, allowing for the direct manipulation of air-sensitive compounds.[5] The atmosphere inside the glovebox is continuously circulated through a catalyst system that removes oxygen and moisture to parts-per-million (ppm) levels.[13]

Advantages of a Glovebox:

-

Allows for the use of standard laboratory equipment within an inert environment.[5]

-

Ideal for handling solids and performing complex manipulations that would be cumbersome on a Schlenk line.[6]

Disadvantages of a Glovebox:

-

Certain volatile solvents and reagents can damage the catalyst system.[5]

-

The internal atmosphere can become saturated with solvent vapors, potentially affecting other experiments.[5]

Protocol 2: Working in a Glovebox

-

Antechamber Purging: Place all necessary equipment and reagents in the antechamber of the glovebox. Evacuate the antechamber and refill it with the glovebox's inert atmosphere. This cycle is typically repeated several times.[12]

-

Transfer to Main Chamber: Once the antechamber is purged, open the inner door to transfer the items into the main chamber.

-

Performing Operations: Conduct all manipulations within the main chamber.

-

Removing Items: To remove items, place them in the antechamber, seal the inner door, and then either purge the antechamber with air or directly open the outer door if the items are no longer air-sensitive.

Purification of Air-Sensitive Benzylic Amines

If a benzylic amine has been partially oxidized, it will require purification to remove colored impurities and byproducts.[1] The choice of purification method depends on the physical properties of the amine.

Distillation Under Reduced Pressure

For liquid benzylic amines, distillation under reduced pressure is an effective method of purification.[1] Lowering the pressure reduces the boiling point, which is crucial for heat-sensitive compounds.[14]

Protocol 3: Vacuum Distillation of a Benzylic Amine

-

Apparatus Setup: Assemble a distillation apparatus using oven-dried glassware. Connect the receiving flask to a Schlenk line to maintain an inert atmosphere.

-

Degassing: The entire apparatus should be evacuated and backfilled with inert gas three times.

-

Distillation: Heat the distillation flask in an oil bath. Collect the fractions at the appropriate temperature and pressure.

-

Collection: The purified amine is collected in the receiving flask under an inert atmosphere.

Column Chromatography Under an Inert Atmosphere

For non-volatile or solid benzylic amines, column chromatography can be employed. This technique must be adapted to exclude air.

Protocol 4: Inert Atmosphere Column Chromatography

-

Column Packing: Pack a chromatography column with silica gel or alumina as the stationary phase.

-

Inerting the Column: Pass a stream of inert gas through the top of the column to displace the air.

-

Loading the Sample: Dissolve the crude benzylic amine in a minimal amount of a suitable solvent and load it onto the column under a positive pressure of inert gas.

-

Elution: Elute the column with the chosen solvent system, maintaining a positive pressure of inert gas throughout the process.

-

Fraction Collection: Collect the fractions in Schlenk tubes or other sealable flasks.

Storage and Handling of Purified Benzylic Amines

Proper storage is critical to maintaining the purity of benzylic amines.

Storage Recommendations:

| Storage Duration | Container | Atmosphere | Temperature | Light Conditions |

| Short-term | Schlenk flask with a greased glass stopper or a septum-sealed flask | Inert gas (Argon or Nitrogen) | Room Temperature | Dark (e.g., wrapped in foil) |

| Long-term | Flame-sealed glass ampoule | Vacuum or Inert gas | -20 °C | Dark |

Handling:

-

Always use clean, dry syringes and needles for transfers.[11]

-

When using a septum-sealed bottle, such as an AcroSeal™ or Sure/Seal™ bottle, use a needle to introduce inert gas to equalize the pressure as the liquid is withdrawn.[11]

-

Avoid puncturing the septum multiple times in the same spot to maintain a good seal.[11]

Safety Precautions

Benzylic amines can be corrosive and may cause skin and eye burns.[15][16] Always consult the Safety Data Sheet (SDS) before handling any chemical.[17]

Personal Protective Equipment (PPE):

-

Safety goggles or a face shield.[18]

-

Chemical-resistant gloves (e.g., nitrile or neoprene).[16]

-

A lab coat.[17]

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.[19]

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes and seek medical attention.[15]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[16]

-

Spills: Absorb small spills with an inert material (e.g., vermiculite or sand) and dispose of it as chemical waste.[19]

Diagrams

Caption: General workflow for handling air-sensitive benzylic amines.

Caption: Logic of using inert atmosphere techniques.

References

-

Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Indian Academy of Sciences. Available at: [Link]

-

Schlenk line. Wikipedia. Available at: [Link]

-

Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available at: [Link]

-

Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. Available at: [Link]

-

Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group. Available at: [Link]

-

Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. PMC. Available at: [Link]

-

Keeping air and moisture out. VACUUBRAND. Available at: [Link]

-

Guides. Chemistry LibreTexts. Available at: [Link]

-

Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE. Available at: [Link]

-

A glove box system for the manipulation of air sensitive compounds. ACS Publications. Available at: [Link]

-

Electrocatalytic Anaerobic Oxidation of Benzylic Amines Enabled by Ferrocene-Based Redox Mediators. ACS Publications. Available at: [Link]

-

Safety Data Sheet: Benzylamine. Carl ROTH. Available at: [Link]

-

An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N-hydroxyimide. RSC Publishing. Available at: [Link]

-

1.32: Side Chain Oxidations, Phenols, Arylamines. Chemistry LibreTexts. Available at: [Link]

-

Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PMC. Available at: [Link]

-

2.3 The Manipulation of Air-Sensitive Compounds. Thieme. Available at: [Link]

-

Accessing Benzylic Amine and Azide Chemical Handles in Canonical Metal–Organic Frameworks. ACS Publications. Available at: [Link]

-

What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Kintek Furnace. Available at: [Link]

- A kind of synthetic method of N- benzyl-1-phenylethylamines. Google Patents.

-

How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Diplomata Comercial. Available at: [Link]

-

Performing Sensitive Reactions without a Schlenk Line. University of Rochester. Available at: [Link]

-

The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. MDPI. Available at: [Link]

-

(R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. MDPI. Available at: [Link]

-

Hydrogenolysis of N‐benzyl amines. ResearchGate. Available at: [Link]

-

Inert Atmosphere Guide. MY Polymers. Available at: [Link]

-

reductive am. why inert atmosphere?. Sciencemadness.org. Available at: [Link]

-

Air-sensitive – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. ACS Publications. Available at: [Link]

- Process for the purification of amines. Google Patents.

-

Air-free technique. chemeurope.com. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ias.ac.in [ias.ac.in]

- 4. Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. molan.wdfiles.com [molan.wdfiles.com]

- 6. ossila.com [ossila.com]

- 7. Schlenk line - Wikipedia [en.wikipedia.org]

- 8. Keeping air and moisture out | VACUUBRAND [vacuubrand.com]

- 9. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ehs.umich.edu [ehs.umich.edu]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. carlroth.com [carlroth.com]

- 17. Benzylamine or Benzyl Amine or Phenylmethanamine Manufacturers, SDS [mubychem.com]

- 18. echemi.com [echemi.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reductive Amination Yields for Fluorinated Phenyl Ketones

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into optimizing the reductive amination of fluorinated phenyl ketones. This resource moves beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, reproducible results.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments.

Q1: Why is my reductive amination reaction showing low or no conversion of the fluorinated phenyl ketone?

A1: Low conversion is a frequent challenge, often stemming from a combination of electronic effects of the fluorine substituent and suboptimal reaction conditions.

Root Cause Analysis:

-

Electronic Effects of Fluorine: Fluorine is a strongly electron-withdrawing group. This effect can deactivate the carbonyl group of the phenyl ketone, making it less electrophilic and thus less reactive towards nucleophilic attack by the amine.[1] The position of the fluorine atom (ortho, meta, or para) also plays a role in the extent of this deactivation.

-

Steric Hindrance: A fluorine atom, particularly in the ortho position, can sterically hinder the approach of the amine to the carbonyl carbon.

-

Imine/Iminium Ion Formation Equilibrium: The initial step of reductive amination is the reversible formation of an imine or iminium ion.[2] If this equilibrium does not favor the imine/iminium ion, the subsequent reduction step will be slow, leading to poor overall conversion.

-

Incorrect pH: The pH of the reaction is critical.[3][4] An optimal pH (typically mildly acidic, around 4-6) is required to facilitate both the initial condensation to form the imine and the subsequent reduction.[3][5] If the pH is too low, the amine will be protonated and non-nucleophilic.[5] If the pH is too high, the carbonyl is not sufficiently activated, and the iminium ion concentration will be too low for efficient reduction.[3]

-

Ineffective Reducing Agent: Not all reducing agents are suitable for every substrate. The choice of reducing agent is critical for selectively reducing the iminium ion in the presence of the unreacted ketone.[6][7]

Solutions:

-

Activate the Carbonyl Group:

-

Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, increasing its electrophilicity and promoting the initial condensation with the amine.[1][8]

-

Lewis Acid Additives: For particularly unreactive ketones, consider using a Lewis acid like Ti(iPrO)₄ or ZnCl₂ to activate the carbonyl group.[5][9]

-

-

Optimize pH:

-

Shift the Equilibrium:

-

Removal of Water: The formation of the imine intermediate generates water. Removing this water, for example, by using a dehydrating agent like molecular sieves or through azeotropic distillation, can drive the equilibrium towards the imine, thereby increasing the rate of the overall reaction. However, avoid dehydrating agents if possible, with azeotropic drying being a greener alternative.[11]

-

-

Select the Appropriate Reducing Agent:

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive aminations. It is milder and more selective than sodium borohydride (NaBH₄) and can be used in a one-pot procedure. It is particularly effective for less reactive ketones and weakly basic amines.[2][6][8]

-

Sodium Cyanoborohydride (NaBH₃CN): Another effective reagent that is stable in mildly acidic conditions and selectively reduces the iminium ion over the ketone.[2][3][5] However, it is highly toxic due to the potential release of hydrogen cyanide gas, so proper safety precautions are essential.[7]

-